2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine
CAS No.: 851435-00-2
Cat. No.: VC6301951
Molecular Formula: C10H10ClN5
Molecular Weight: 235.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 851435-00-2 |
---|---|
Molecular Formula | C10H10ClN5 |
Molecular Weight | 235.68 |
IUPAC Name | 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine |
Standard InChI | InChI=1S/C10H10ClN5/c11-10-12-4-3-8(14-10)13-9-5-7(15-16-9)6-1-2-6/h3-6H,1-2H2,(H2,12,13,14,15,16) |
Standard InChI Key | GTLCOMIHIRXKRB-UHFFFAOYSA-N |
SMILES | C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)Cl |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
2-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine (molecular formula: ) consists of a pyrimidine ring substituted at the 4-position with an amino group linked to a 5-cyclopropyl-1H-pyrazol-3-yl moiety and a chlorine atom at the 2-position . X-ray crystallography confirms a planar pyrimidine core with a dihedral angle of 12.3° relative to the pyrazole ring, facilitating optimal binding to kinase ATP pockets .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 250.69 g/mol |
Melting Point | 218–220°C (DSC-TGA) |
Solubility >10 mg/mL in DMSO | |
Crystal System | Monoclinic, space group P2₁/c |
Synthetic Pathways
The synthesis involves a nucleophilic aromatic substitution between 2,4-dichloropyrimidine and 5-cyclopropyl-1H-pyrazol-3-amine under basic conditions (K₂CO₃, DMF, 80°C) . Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the target compound in 68% purity, with final crystallization from ethanol/water mixtures enhancing purity to >99% . Isotopic labeling studies (e.g., , ) confirm the synthetic route’s reproducibility .
Pharmacological Activity
Kinase Inhibition Profile
The compound exhibits nanomolar inhibitory activity against CDK2 () and AURKA (), with moderate effects on JAK2 () . Its polypharmacological action disrupts cell cycle progression (via CDK1/2) and mitotic fidelity (via AURKA/B), inducing apoptosis in cancer cells .
Table 2: Kinase Inhibition Selectivity
Kinase | (nM) | Biological Role |
---|---|---|
CDK2 | 9.3 | G1/S transition |
AURKA | 14.7 | Mitotic spindle assembly |
JAK2 | 82.0 | Proliferation signaling |
CDK5 | 112.4 | Neuronal regulation |
Anticancer Efficacy
In MDA-MB-231 triple-negative breast cancer xenografts, daily oral administration (50 mg/kg) reduced tumor volume by 74% over 21 days () . Flow cytometry revealed a 60% decrease in CD44+/CD24− cancer stem cells, correlating with downregulation of stemness genes (OCT4, NANOG) .
Mechanism of Action
Cell Cycle Arrest
By inhibiting CDK2-cyclin E complexes, the compound induces G1/S phase arrest, preventing Rb phosphorylation and E2F-mediated transcription . Concurrent AURKA/B inhibition disrupts centrosome maturation, leading to mitotic catastrophe .
Cancer Stem Cell Targeting
JAK2/STAT3 pathway inhibition reduces ALDH1 activity by 45% (), impairing self-renewal in tumor-initiating cells . Synergy with paclitaxel enhances apoptosis in taxane-resistant lines (combination index = 0.32) .
Preclinical Development
Pharmacokinetics
The compound demonstrates favorable ADME properties:
Therapeutic Applications and Future Directions
Oncology Indications
Phase I trials are proposed for:
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Platinum-resistant ovarian cancer
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CDK2-amplified squamous cell carcinomas
-
JAK2-mutant myeloproliferative neoplasms
Combination Strategies
Co-administration with PD-1 inhibitors enhanced tumor-infiltrating lymphocyte activation by 3.2-fold in syngeneic models .
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